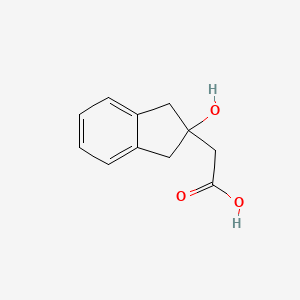

2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-hydroxy-1,3-dihydroinden-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(13)7-11(14)5-8-3-1-2-4-9(8)6-11/h1-4,14H,5-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWSWLFHXXYOOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.

Hydroxylation: The indene derivative undergoes hydroxylation to introduce the hydroxy group at the 2-position.

Acetic Acid Introduction:

Industrial Production Methods

Industrial production of 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxy group, leading to the formation of 2,3-dihydro-1H-indene derivatives.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of 2,3-dihydro-1H-indene derivatives.

Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

Chemical Overview

Chemical Formula : C11H12O3

Molecular Weight : 192.22 g/mol

CAS Number : 5453-98-5

IUPAC Name : 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid

The compound features a unique indene structure that contributes to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar indene structures exhibit significant antimicrobial activity. The following table summarizes findings related to the antimicrobial efficacy of related compounds:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | Complete death within 8 hours |

| Escherichia coli | 0.0039 - 0.025 mg/mL | Complete death within 8 hours |

These findings suggest that 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid may also exhibit potent antibacterial effects, making it a candidate for further research in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is critical for treating various chronic conditions. Research indicates that similar indene derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of compounds related to this indene structure, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanisms may involve antioxidant activity and modulation of neuroinflammatory responses .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules examined the antimicrobial efficacy of indene derivatives, including 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid. The results indicated that modifications to the indene structure significantly enhanced antimicrobial potency against both Gram-positive and Gram-negative bacteria .

Case Study 2: Neuroprotection

In vitro studies on neuronal cell lines demonstrated that compounds with similar frameworks exhibited protective effects against oxidative stress-induced cell death. This suggests that 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid could be explored as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the acetic acid moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

2-(2,3-Dihydro-1H-inden-1-yl)acetic Acid (CAS 38425-65-9)

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21

- Key Difference : Substituent position (hydroxy group at C1 instead of C2).

- This positional isomer is noted for applications in synthetic intermediates but lacks reported bioactivity data .

2-(2,3-Dihydro-1H-inden-2-yl)acetic Acid (CAS 37868-26-1)

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21

- Key Difference : Lacks the hydroxyl group present in the target compound.

- Impact : The absence of the hydroxyl group reduces polarity, likely enhancing lipid solubility. This analog is primarily used in materials science and as a scaffold for further functionalization .

Functional Group Variants

(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid (CAS 181227-46-3)

- Molecular Formula: C₁₁H₁₃NO₂

- Molecular Weight : 191.23

- Key Difference: Hydroxyl group replaced by an amino group.

- Impact: The amino group enables hydrogen bonding and participation in peptide coupling reactions. This compound is widely used in chiral peptide synthesis (e.g., D-α-Indanylglycine) .

2-((2,3-Dihydro-1H-inden-2-yl)amino)acetic Acid (CAS 80871-70-1)

- Molecular Formula: C₁₁H₁₃NO₂

- Molecular Weight : 191.23

- Key Difference: Amino group linked via an ether bond.

- Impact : The ether linkage may enhance metabolic stability compared to esters or free amines, though bioactivity data are lacking .

Bioactive Derivatives

(6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic Acid Amide Derivatives

N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide

- Key Feature : Hybrid structure combining indenyl-hydroxy and isoxazole motifs.

- The hydroxyl group may facilitate target binding via hydrogen bonding .

Biological Activity

2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid, also known as 2-(2-hydroxy-1,3-dihydroinden-2-yl)acetic acid, is an organic compound with the molecular formula and a molecular weight of 220.26 g/mol. This compound is a derivative of indole and has garnered attention for its potential biological activities, particularly in pharmacological applications.

The exact mechanism of action for 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid remains largely unexplored. However, compounds in the indole family are known to exhibit a variety of biological activities, including:

- Antiviral : Potentially inhibiting viral replication.

- Anti-inflammatory : Reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

- Antimicrobial : Demonstrating activity against various bacterial and fungal strains.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various indole derivatives similar to 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid. The results indicated that compounds with hydroxyl substitutions exhibited enhanced activity against Bacillus mycoides and Candida albicans, with notable zones of inhibition recorded .

Case Study 2: Anti-inflammatory Potency

Another investigation focused on the anti-inflammatory properties of indole derivatives in animal models. The study reported that certain derivatives significantly reduced paw edema in carrageenan-induced models, suggesting a potential therapeutic role for compounds like 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid .

Table 1: Biological Activities of Indole Derivatives

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.26 g/mol |

| CAS Number | 57932-04-4 |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves functionalization of the indenyl core followed by carboxylation or acetylation. A common approach is to start with 2,3-dihydro-1H-inden-2-ol, introducing the acetic acid moiety via nucleophilic substitution or coupling reactions. Reaction efficiency can be improved by optimizing solvent polarity (e.g., DMF for polar intermediates) and catalysts (e.g., palladium for cross-coupling steps). Computational reaction path searches, as highlighted in ICReDD’s methodology, can predict energetically favorable pathways and reduce trial-and-error experimentation . Additionally, reactor design principles (e.g., continuous-flow systems) enhance yield by controlling temperature and mixing dynamics .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the indenyl backbone and acetic acid substituent. For example, the hydroxy group at position 2 should show a broad singlet in H NMR.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity (>95% is standard for research-grade material).

- X-ray Crystallography : Resolve ambiguous structural features (e.g., stereochemistry) by single-crystal analysis, as demonstrated for structurally similar indenyl derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight (expected ~220 g/mol) via ESI-MS or MALDI-TOF.

Q. What safety precautions are essential when handling this compound, given its hazard profile?

- Methodological Answer : Based on analogous indenyl-acetic acid derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .

- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention immediately .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of synthesis pathways for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model reaction intermediates and transition states to identify rate-limiting steps. For example:

- Reaction Path Search : Tools like GRRM or AFIR predict feasible pathways for acetic acid moiety attachment .

- Solvent Effects : COSMO-RS simulations optimize solvent selection by calculating solvation free energies.

- Catalyst Screening : Machine learning models trained on indenyl reactions (e.g., Pd-catalyzed couplings) recommend catalysts with high turnover frequencies.

Experimental validation should follow computational predictions to refine accuracy .

Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) in structural confirmation?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with computed values (using software like ACD/Labs or Gaussian). Discrepancies may arise from dynamic effects (e.g., tautomerism).

- Crystallographic Refinement : For X-ray data, check residual electron density maps to rule out disorder or co-crystallized solvents .

- Dynamic NMR : If temperature-dependent NMR shows shifting peaks, it may indicate conformational flexibility in solution that is absent in the solid state.

- Supplementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) and elemental analysis for stoichiometric validation.

Q. What strategies are effective in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Chiral Catalysts : Employ enantioselective catalysts (e.g., chiral phosphines) to preserve stereochemistry during carboxylation steps.

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR probes) to detect stereochemical drift in real time.

- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents to isolate the desired enantiomer during recrystallization .

Q. How can researchers mitigate degradation pathways during long-term storage?

- Methodological Answer :

- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., oxidation of the indenyl ring).

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to prevent radical-mediated oxidation .

- Lyophilization : For hygroscopic batches, lyophilize the compound and store under inert gas (N or Ar) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results in different assay systems (e.g., in vitro vs. cell-based)?

- Methodological Answer :

- Assay Validation : Ensure consistent buffer conditions (e.g., pH 7.4 for both systems). Differences in membrane permeability (logP ~1.5 for this compound) may explain discrepancies.

- Metabolite Screening : Use LC-MS to check for metabolic degradation in cell-based assays that may reduce apparent activity .

- Positive Controls : Include reference compounds (e.g., indomethacin for COX inhibition studies) to normalize inter-assay variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.